

5-Bromo-4-(trifluoromethyl)thiazol-2-amine structure and synthesis

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Compound of Interest

Compound Name: 5-Bromo-4-(trifluoromethyl)thiazol-2-amine

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An In-Depth Technical Guide to the Structure and Synthesis of **5-Bromo-4-(trifluoromethyl)thiazol-2-amine**

For the modern medicinal chemist and drug development professional, 2-aminothiazole derivatives are a cornerstone of heterocyclic chemistry, renowned for their diverse biological activities.[1][2] Among these, halogenated and trifluoromethylated variants offer unique physicochemical properties that can enhance potency, metabolic stability, and membrane permeability. This guide provides a detailed exploration of **5-Bromo-4-(trifluoromethyl)thiazol-2-amine**, a key building block in contemporary pharmaceutical research.

Molecular Structure and Physicochemical Profile

5-Bromo-4-(trifluoromethyl)thiazol-2-amine is a substituted aminothiazole featuring a bromine atom at the C5 position and a trifluoromethyl group at the C4 position. This specific substitution pattern imparts distinct electronic and steric properties crucial for its application as a synthetic intermediate.

Chemical Structure

The structural representation of the molecule is as follows:

Caption: Chemical structure of **5-Bromo-4-(trifluoromethyl)thiazol-2-amine**.

Properties and Identifiers

A summary of the key physicochemical properties and identifiers for this compound is presented below. These data are essential for laboratory handling, safety, and analytical characterization.

Property	Value	Source(s)
CAS Number	136411-21-7	[3] [4] [5] [6]
Molecular Formula	C ₄ H ₂ BrF ₃ N ₂ S	[3] [4] [5]
Molecular Weight	247.04 g/mol	[4] [5] [6]
Appearance	Solid	[3]
IUPAC Name	5-bromo-4-(trifluoromethyl)-1,3-thiazol-2-amine	[3]
InChI Key	DSEAYBLLHONPRM-UHFFFAOYSA-N	[3]
Storage Conditions	2-8°C, Keep in dark place, inert atmosphere	[3] [5]

Safety and Handling

As with any halogenated and nitrogen-containing heterocyclic compound, proper safety precautions are imperative.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[\[3\]](#)[\[7\]](#)
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[\[3\]](#)[\[7\]](#)

- Incompatible Materials: Strong oxidizing agents.[7]
- Hazardous Decomposition: Under fire conditions, may produce carbon oxides, hydrogen bromide, hydrogen fluoride, nitrogen oxides, and sulfur oxides.[7]

Synthesis of 5-Bromo-4-(trifluoromethyl)thiazol-2-amine

The synthesis of this target molecule is best approached via a two-step process: first, the construction of the core 2-amino-4-(trifluoromethyl)thiazole ring, followed by a regioselective bromination at the 5-position.

Overall Synthetic Workflow

The logical flow from starting materials to the final product is illustrated below. This pathway leverages the well-established Hantzsch thiazole synthesis, a robust method for forming the thiazole heterocycle.[2][8]

Caption: Synthetic workflow for **5-Bromo-4-(trifluoromethyl)thiazol-2-amine**.

Step 1: Synthesis of 2-Amino-4-(trifluoromethyl)thiazole (Intermediate)

The Hantzsch synthesis involves the reaction of an α -haloketone with a thioamide-containing compound, most commonly thiourea, to yield a 2-aminothiazole.[2][8]

- Causality of Experimental Choices:
 - α -Haloketone: 3-Bromo-1,1,1-trifluoroacetone is the logical choice. The trifluoromethyl group is positioned to become the C4 substituent on the thiazole ring, and the bromine atom serves as the leaving group for the initial nucleophilic attack by thiourea.
 - Thioamide: Thiourea is used as the source of the N-C-S backbone, which forms the 2-amino-substituted portion of the thiazole ring.
 - Solvent: An alcohol like ethanol is typically used as it effectively dissolves both reactants and facilitates the reaction without participating in unwanted side reactions.

- **Reaction Setup:** To a solution of thiourea (1.0 equivalent) in absolute ethanol, add 3-bromo-1,1,1-trifluoroacetone (1.0 equivalent) dropwise at room temperature.
- **Reaction Execution:** Stir the resulting mixture and heat to reflux (approximately 78°C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO_3) to quench the hydrobromide salt formed during the reaction.
- **Extraction:** Extract the product into an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-amino-4-(trifluoromethyl)thiazole.[\[9\]](#)

Step 2: Bromination of 2-Amino-4-(trifluoromethyl)thiazole

The 2-aminothiazole ring is an electron-rich heterocycle. The amino group at the C2 position strongly activates the ring towards electrophilic substitution, directing incoming electrophiles to the C5 position.[\[10\]](#)[\[11\]](#)

- **Causality of Experimental Choices:**
 - **Brominating Agent:** N-Bromosuccinimide (NBS) is a preferred reagent for this transformation. It is a solid, making it easier to handle than liquid bromine, and it provides a controlled source of electrophilic bromine (Br^+), minimizing over-bromination and side reactions.
 - **Solvent:** A non-polar, aprotic solvent like chloroform (CHCl_3) or carbon tetrachloride (CCl_4) is ideal for NBS brominations. Acetic acid is also a viable solvent for brominations using elemental bromine.[\[11\]](#)

- Temperature: The reaction is typically conducted at room temperature or with gentle heating to ensure a controlled reaction rate.
- Reaction Setup: Dissolve 2-amino-4-(trifluoromethyl)thiazole (1.0 equivalent) in a suitable solvent such as chloroform or acetic acid in a round-bottom flask protected from light.
- Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise to the stirred solution at room temperature.
- Reaction Execution: Continue stirring the mixture at room temperature for 3-6 hours. Monitor the disappearance of the starting material by TLC.
- Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to consume any unreacted bromine.
- Extraction and Purification: If chloroform was used, wash the organic layer with water, dry over Na_2SO_4 , and concentrate. If acetic acid was used, neutralize with a base and extract with ethyl acetate. The resulting crude solid is then purified by recrystallization or column chromatography to afford the final product, **5-Bromo-4-(trifluoromethyl)thiazol-2-amine**.

Conclusion

The synthesis of **5-Bromo-4-(trifluoromethyl)thiazol-2-amine** is a straightforward and reproducible process rooted in fundamental principles of heterocyclic chemistry. By employing the Hantzsch thiazole synthesis followed by a regioselective electrophilic bromination, researchers can efficiently access this valuable building block. The unique combination of the activating amino group, the deactivating trifluoromethyl group, and the synthetically versatile bromine handle makes this compound a powerful intermediate for the development of novel pharmaceuticals and agrochemicals. Adherence to the detailed protocols and safety measures outlined in this guide will ensure the successful and safe synthesis of this important chemical entity.

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